Triple-Mutant EGFR (L858R/T790M/C797S) Inhibitory Potency: Head-to-Head Superiority Over Osimertinib
EGFR-IN-61 (compound 22a) exhibits significantly higher potency against the osimertinib-resistant L858R/T790M/C797S triple-mutant EGFR kinase compared to osimertinib itself [1]. In a direct comparative kinase inhibition assay, EGFR-IN-61 demonstrated an IC50 of 137 nM, whereas osimertinib showed an IC50 of 410 nM against the same mutant [1]. This represents an approximate 3-fold improvement in biochemical potency [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against L858R/T790M/C797S mutant EGFR kinase |
|---|---|
| Target Compound Data | IC50 = 137 nM (with standard error ± 6 nM) |
| Comparator Or Baseline | Osimertinib (AZD9291): IC50 = 410 nM |
| Quantified Difference | Approximately 3-fold greater potency for EGFR-IN-61 |
| Conditions | In vitro kinase activity assay; compound 22a was tested as a reversible inhibitor |
Why This Matters
This direct potency advantage against a clinically relevant resistance mutation allows researchers to study C797S-mediated resistance mechanisms at lower, more pharmacologically relevant concentrations than are achievable with osimertinib.
- [1] Ding S, et al. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors. Eur J Med Chem. 2022;238:114492. PMID: 35696862. View Source
